molecular formula C10H19NO3 B115788 tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate CAS No. 154737-89-0

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Cat. No. B115788
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-YUMQZZPRSA-N
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Description

“tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate” is a chemical compound . It is related to “tert-Butyl carbamate”, which has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of related compounds like “tert-Butyl carbamate” has been investigated. It involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Molecular Structure Analysis

The molecular formula of “tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate” is C11H21NO3 . The molecular weight is 215.289 Da .

Scientific Research Applications

A comprehensive and detailed summary of the application

The N-Boc group is used as a protecting group for amines in organic synthesis. It’s particularly useful because it’s stable under a variety of conditions but can be removed under certain specific conditions .

A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters

An efficient, scalable, and sustainable method for the quantitative deprotection of the N-Boc protecting group has been described. This involves the use of near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions . The procedure obviates the need for any work-up or purification steps, providing an uncomplicated green alternative to standard methods .

1. Synthesis of N-Boc-protected anilines: In the field of organic chemistry, tert-butyl carbamate (or Boc) groups are often used in the synthesis of N-Boc-protected anilines . This involves the reaction of aniline with tert-butyl carbamate under certain conditions to protect the amine group during further reactions .

2. Synthesis of tetrasubstituted pyrroles: Another application of tert-butyl carbamate is in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . This involves a series of reactions, including the reaction of the tert-butyl carbamate with other reagents to form the pyrrole ring .

3. Use in Asymmetric Synthesis: The compound “tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate” is listed as a chiral building block, which suggests it could be used in asymmetric synthesis . Asymmetric synthesis is a key process in the production of pharmaceuticals and other fine chemicals, where the goal is to selectively produce one enantiomer of a chiral molecule .

1. Synthesis of N-Boc-protected anilines: In the field of organic chemistry, tert-butyl carbamate (or Boc) groups are often used in the synthesis of N-Boc-protected anilines . This involves the reaction of aniline with tert-butyl carbamate under certain conditions to protect the amine group during further reactions .

2. Synthesis of tetrasubstituted pyrroles: Another application of tert-butyl carbamate is in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . This involves a series of reactions, including the reaction of the tert-butyl carbamate with other reagents to form the pyrrole ring .

3. Use in Asymmetric Synthesis: The compound “tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate” is listed as a chiral building block, which suggests it could be used in asymmetric synthesis . Asymmetric synthesis is a key process in the production of pharmaceuticals and other fine chemicals, where the goal is to selectively produce one enantiomer of a chiral molecule .

Safety And Hazards

For safety, avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616536
Record name tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

CAS RN

154737-89-0, 207729-04-2
Record name tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
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